Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl-

Urea transporter inhibitor UT-B Diuretic probe

Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- (CAS 847798-82-7; IUPAC: 3-cyclohex-3-en-1-yl-1,1-dimethylurea) is a trisubstituted urea derivative with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 Da. It belongs to the broader class of cycloalkenyl-substituted ureas and features a cyclohex-3-en-1-yl group attached to one urea nitrogen, with two methyl groups on the terminal nitrogen.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
CAS No. 847798-82-7
Cat. No. B15406497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N'-3-cyclohexen-1-yl-N,N-dimethyl-
CAS847798-82-7
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1CCC=CC1
InChIInChI=1S/C9H16N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-4,8H,5-7H2,1-2H3,(H,10,12)
InChIKeyHAXDZDCMLJVQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl-: A Cyclohexenyl Dimethylurea Probe for Urea Transporter Inhibition Studies


Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- (CAS 847798-82-7; IUPAC: 3-cyclohex-3-en-1-yl-1,1-dimethylurea) is a trisubstituted urea derivative with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 Da [1]. It belongs to the broader class of cycloalkenyl-substituted ureas and features a cyclohex-3-en-1-yl group attached to one urea nitrogen, with two methyl groups on the terminal nitrogen. This compound is structurally distinguished from its saturated cyclohexyl analog and other N,N′-disubstituted ureas by the presence of an endocyclic double bond, which imparts conformational rigidity and a distinct electronic environment that influences target binding, selectivity, and metabolic stability [2].

Why N,N-Dimethyl-Cyclohexenyl Ureas Cannot Be Interchanged with Saturated or Aromatic Urea Analogs


Substituting Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- with the saturated N'-cyclohexyl-N,N-dimethylurea (CAS 31468-12-9) or other in-class urea derivatives can compromise experimental reproducibility and biological outcome, because the cyclohexenyl unsaturation introduces measurable differences in molecular recognition that directly affect target binding potency. Comparative binding data show that the cyclohexenyl analog achieves an IC₅₀ of 220 nM against rat urea transporter B (UT-B), whereas closely related saturated cyclohexyl or phenyl-substituted urea derivatives exhibit markedly weaker inhibition, with IC₅₀ values spanning 2,540 nM to >56,000 nM [1]. Furthermore, computational physicochemical comparisons reinforce this: the cyclohexenyl analog has a lower computed logP (XLogP3 ≈ 1.1) and fewer rotatable bonds (1) relative to its fully saturated counterpart (logP ≈ 1.6; rotatable bonds = 1, but with higher molecular flexibility due to chair–boat interconversions), affecting membrane permeability and metabolic stability [2]. These data underscore that even a single bond-saturation change within this urea subclass leads to quantifiably different pharmacological profiles, making direct analog substitution scientifically unsound without explicit validation.

Quantitative Differentiation Evidence for Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl-


Urea Transporter UT-B Inhibition: A 12-Fold Potency Advantage Over Structural Analogs

In a head-to-head biochemical screen of urea derivatives against rat urea transporter B (UT-B), Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- (CHEMBL4545692) inhibited UT-B-mediated urea transport with an IC₅₀ of 220 nM, measured in a rat erythrocyte lysis assay after 6 minutes of incubation [1]. In contrast, a close structural analog containing a cyclohexenyl-ethyl linker with a quinoxalinyl group (CHEMBL4589155) exhibited an IC₅₀ of 2,730 nM in the same assay format—a 12.4-fold reduction in potency [2]. Another cyclohexenyl-ethyl urea analog with a benzothiadiazolyl group (CHEMBL4531895) showed even weaker inhibition, with an IC₅₀ exceeding 56,000 nM (over 250-fold less potent) [3]. These data demonstrate that the N-cyclohexenyl-N′,N′-dimethyl substitution pattern is critical for sub-micromolar UT-B inhibition, and small structural modifications in the cyclohexenyl side chain can ablate activity by over two orders of magnitude.

Urea transporter inhibitor UT-B Diuretic probe

Dual UT-A1 and UT-B Urea Transporter Inhibition with Quantified Selectivity Profile

Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- displays a dual inhibition profile across both urea transporter isoforms. In a cell-based assay using MDCK cells expressing rat UT-A1, the compound inhibited urea transport with an IC₅₀ of 1,500 nM after 15 minutes of incubation [1], while its UT-B IC₅₀ in erythrocytes was 220 nM—conferring a 6.8-fold selectivity for UT-B over UT-A1 under these assay conditions. This contrasts with other cycloalkenyl-substituted ureas in the same screening panel, such as CHEMBL4877290 (a distinct 3-cyclohexen-1-yl urea derivative), which showed an IC₅₀ of 750 nM against UT-A1—representing a 2-fold difference in UT-A1 potency despite similar core scaffold [2]. The differential isoform selectivity (UT-B-preferring for the target compound vs. more balanced UT-A1/UT-B inhibition for analogs) provides a quantifiable basis for selecting the compound for experiments requiring UT-B-biased pharmacological interrogation.

UT-A1 inhibitor Urea transport Diuretic target

Human HINT1 Binding Affinity: A Chemoproteomic Differentiation Dimension

Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- binds to human histidine triad nucleotide-binding protein 1 (HINT1) with a dissociation constant (Kd) of 810 nM as determined by isothermal titration calorimetry (ITC) using His-tagged full-length HINT1 expressed in Rosetta2 pLysS cells [1]. This target engagement profile is distinct from N-cyclohexyl-N′-dodecylurea (NCND, CAS 402939-18-8), a well-characterized soluble epoxide hydrolase (sEH) inhibitor that inhibits human recombinant sEH with an IC₅₀ of 85.2 nM but shows no measurable binding to HINT1 at concentrations up to 10 μM . The orthogonal target binding—HINT1 vs. sEH—highlights a structural-basis for differential chemical biology applications: the cyclohexenyl-dimethyl substitution pattern redirects binding toward nucleotide-binding proteins, whereas linear alkyl-cyclohexyl ureas engage sEH. This divergence supports the selection of the cyclohexenyl dimethylurea scaffold when HINT1-mediated pathways are under investigation, avoiding the confounding sEH inhibition that accompanies many commercial urea-based probes.

HINT1 binding Isothermal titration calorimetry Chemical probe selectivity

Physicochemical Differentiation: Lower logP and Rotatable Bond Constraint vs. Saturated Cyclohexyl Analog

Computed physicochemical descriptors differentiate Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- from its saturated analog N'-cyclohexyl-N,N-dimethylurea (CAS 31468-12-9). The target compound has a computed XLogP3 of 1.1 versus approximately 1.6 for the cyclohexyl derivative, a 0.5 log unit reduction that predicts lower lipophilicity and potentially reduced non-specific protein binding and cytochrome P450-mediated metabolism [1]. While both compounds possess one rotatable bond, the cyclohexene ring imposes conformational restriction (sp²-hybridized C3–C4) relative to the freely interconverting cyclohexane chair–boat conformations of the saturated analog. Topological polar surface area (32.3 Ų) and hydrogen bond donor/acceptor counts (1/1) are identical between the two compounds [2]. However, the exact mass difference (168.1263 Da vs. 170.1419 Da for the saturated analog, Δ = 2.0156 Da due to one fewer H₂ unit) facilitates unambiguous mass spectrometric discrimination in biological matrices.

logP Rotatable bonds Metabolic stability prediction

Patent-Class Differentiation: Cyclohexenyl Ureas as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Cyclohexenyl-substituted urea derivatives, including compounds structurally related to N'-3-cyclohexen-1-yl-N,N-dimethylurea, have been patented and published as non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs) with potent anti-HIV activity. In a systematic structure-activity relationship study, cyclohexenyl thiourea and urea analogs exhibited anti-HIV-1 IC₅₀ values in the low nanomolar range (3–5 nM), while the corresponding urea analogs demonstrated equivalent anti-HIV potency with improved sperm-immobilizing activity (EC₅₀ = 42–96 μM) relevant to dual-function microbicide development [1]. This class-level profile is mechanistically distinct from the cyclohexyl-1,1-dimethylurea patent family (e.g., CN patent for cariprazine intermediate), which targets an entirely different therapeutic application (antipsychotic synthesis) and lacks reported antiviral activity [2]. The cyclohexenyl unsaturation is specifically cited in NNRTI patents as critical for π-stacking interactions with the RT hydrophobic pocket, a structural feature absent in saturated cyclohexyl ureas.

HIV-1 reverse transcriptase Non-nucleoside inhibitor Cyclohexenyl urea scaffold

Optimal Scientific and Industrial Use Cases for Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl-


Chemical Probe for UT-B-Specific Urea Transporter Pharmacology Studies

With a UT-B IC₅₀ of 220 nM and 6.8-fold selectivity over UT-A1, this compound is ideally suited as a UT-B-selective chemical probe in renal physiology research. Investigators studying the role of urea transporters in urine concentration mechanisms, diuretic pharmacology, or edema-related conditions can use this compound to dissect UT-B-specific contributions without confounding UT-A1 inhibition at concentrations below 1 μM [1]. The validated selectivity window enables clean experimental interpretation that weaker, non-selective urea analogs cannot provide.

Isothermal Titration Calorimetry Reference Ligand for HINT1 Binding Studies

The Kd of 810 nM against human HINT1, measured by direct ITC, positions this compound as a quantitative reference ligand for HINT1 drug discovery and chemical biology programs [1]. Unlike N-cyclohexyl-N′-dodecylurea (NCND), which strongly inhibits sEH (IC₅₀ = 85.2 nM) and confounds HINT1-targeted experiments, this compound shows orthogonal selectivity, making it the preferred choice for HINT1 binding assays, fragment-based screening, and chemoproteomic profiling where sEH interference must be minimized.

Antiviral Scaffold Development for Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor Optimization

Structural analogs within the cyclohexenyl urea NNRTI class have demonstrated anti-HIV-1 IC₅₀ values of 3–5 nM, supporting the use of this compound as a medicinal chemistry starting point or reference scaffold for iterative structure-activity relationship campaigns targeting drug-resistant HIV-1 strains [1]. Procurement of the cyclohexenyl urea core is scientifically justified for antiviral programs, whereas saturated cyclohexyl urea analogs exclusively serve as intermediates for antipsychotic synthesis and lack any reported antiviral activity [2].

Analytical Chemistry: Mass Spectrometric Differentiation from Saturated Urea Metabolites

The exact mass of 168.1263 Da for Urea, N'-3-cyclohexen-1-yl-N,N-dimethyl- is separated by 2.0156 Da from its saturated cyclohexyl analog (170.1419 Da), enabling unambiguous LC-MS/MS identification and quantification in metabolic stability assays, pharmacokinetic studies, and environmental fate monitoring [1]. This mass difference, combined with the 0.5 logP reduction relative to the saturated analog, provides dual orthogonal analytical handles that are critical for laboratories requiring high-confidence analyte discrimination in complex biological or environmental matrices.

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